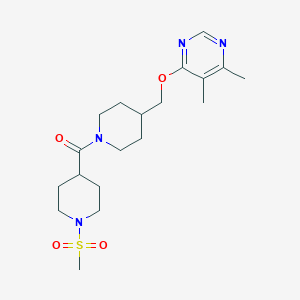![molecular formula C7H13NO2S B2921564 (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide CAS No. 1340417-29-9](/img/structure/B2921564.png)
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. TAN-67 is a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction.
Wirkmechanismus
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide is a selective agonist of the kappa opioid receptor. Activation of the kappa opioid receptor has been shown to produce analgesic, anxiolytic, and antidepressant effects. In addition, activation of the kappa opioid receptor has been shown to reduce drug-seeking behavior in animal models of addiction. The exact mechanism by which (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia, anxiolysis, and antidepressant effects in animal models. In addition, (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been shown to reduce drug-seeking behavior in animal models of addiction. (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has several advantages for use in lab experiments. It is a selective agonist of the kappa opioid receptor, which makes it useful for studying the role of this receptor in various physiological and pathological processes. (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide in lab experiments. It can be difficult to obtain in large quantities, and its effects can vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for research on (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide. One area of research could be to investigate the potential therapeutic applications of (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide in humans. Another area of research could be to investigate the mechanisms by which (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide produces its effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. Finally, research could be conducted to develop new and more efficient synthesis methods for (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide, which could make it more widely available for use in lab experiments.
Synthesemethoden
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide can be synthesized using a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 2-methyl-1,3-thiazolidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-diaminopentane to form the corresponding amide. The amide is then cyclized using trifluoroacetic anhydride to form the spirocyclic lactam. Finally, the lactam is oxidized using m-chloroperbenzoic acid to form (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide.
Wissenschaftliche Forschungsanwendungen
(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, (5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
(5S)-2λ6-thia-7-azaspiro[4.4]nonane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-2-7(6-11)1-3-8-5-7/h8H,1-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVSBSTWHJEPJK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]12CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2921495.png)
![Methyl 2-amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2921497.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)